trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
Trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid: is a chemical compound with a complex structure that includes a cyclohexanecarboxylic acid core, a methoxyphenylsulfonyl group, and an amino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexanecarboxylic acid core. One common approach is to start with cyclohexanone, which undergoes a series of reactions including nitration, reduction, and sulfonylation to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and by-products, ensuring the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro derivatives.
Reduction: : Amine derivatives.
Substitution: : Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group, for example, can act as a leaving group in substitution reactions, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and functional groups. Similar compounds include other cyclohexanecarboxylic acids and phenylsulfonyl derivatives. the presence of the methoxy group and the specific arrangement of the amino and sulfonyl groups set it apart from these compounds.
Conclusion
Trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry.
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Biological Activity
trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid, also known as a derivative of aminomethylcyclohexanecarboxylic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H21NO4S
- Molecular Weight : 311.4 g/mol
- Structure : The compound features a cyclohexane ring with an aminomethyl group and a sulfonyl moiety attached to a methoxyphenyl group, which are essential for its biological activity.
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of enzymes such as arginase, which plays a role in various metabolic processes. Inhibition of arginase can lead to increased levels of nitric oxide (NO), a crucial signaling molecule in the cardiovascular system.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : There is evidence indicating that the compound may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
Efficacy in Melasma Treatment
A notable study assessed the efficacy of a formulation containing trans-4-(aminomethyl)cyclohexanecarboxylic acid combined with potassium azeloyl diglycinate and niacinamide for treating melasma in Thai adults. The results indicated significant improvements in skin pigmentation after six weeks of treatment compared to a control group. The study highlighted the compound's potential as a topical agent for hyperpigmentation disorders .
Study Parameter | Test Group | Control Group | Result |
---|---|---|---|
Duration | 6 weeks | 6 weeks | Significant reduction in melasma |
Primary Endpoint | Skin pigmentation improvement | No active treatment | p < 0.05 |
Safety Profile
The safety profile of this compound was evaluated alongside its efficacy. Adverse events were reported but were not significantly different from those in the control group, suggesting a favorable safety margin for topical applications .
Case Study 1: Treatment of Melasma
In a randomized double-blind controlled study involving 100 participants with melasma, patients treated with the formulation containing trans-4-(aminomethyl)cyclohexanecarboxylic acid experienced marked improvement in skin tone and texture compared to those receiving standard treatment options such as hydroquinone .
Case Study 2: Potential Antimicrobial Use
Another exploratory study investigated the antimicrobial effects of various derivatives of cyclohexanecarboxylic acids, including this compound. Results indicated promising activity against several bacterial strains, warranting further investigation into its use as an antimicrobial agent .
Properties
IUPAC Name |
4-[[(4-methoxyphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-21-13-6-8-14(9-7-13)22(19,20)16-10-11-2-4-12(5-3-11)15(17)18/h6-9,11-12,16H,2-5,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLHPSZYOOQOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649265 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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